Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 3,4-dichlorophenyl group: This step often involves a substitution reaction using a halogenated benzene derivative.
Addition of the hydroxypropyl group: This can be done through an alkylation reaction using a propyl halide.
Protection of the carboxylate group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-1-carboxylate, 3-(3,4-dichlorophenyl)piperidine.
Phenyl derivatives: Compounds like 3,4-dichlorophenylpropylamine.
Uniqueness
Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(24)22-10-4-8-19(13-22,9-5-11-23)14-6-7-15(20)16(21)12-14/h6-7,12,23H,4-5,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLFYXFWHUWIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCCO)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.